Methyl 5,6-diaminopicolinate dihydrochloride
CAS No.:
Cat. No.: VC17741676
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11Cl2N3O2 |
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Molecular Weight | 240.08 g/mol |
IUPAC Name | methyl 5,6-diaminopyridine-2-carboxylate;dihydrochloride |
Standard InChI | InChI=1S/C7H9N3O2.2ClH/c1-12-7(11)5-3-2-4(8)6(9)10-5;;/h2-3H,8H2,1H3,(H2,9,10);2*1H |
Standard InChI Key | SPEKWRCDYDWYON-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=NC(=C(C=C1)N)N.Cl.Cl |
Introduction
Chemical Structure and Properties
Methyl 5,6-diaminopicolinate dihydrochloride belongs to the picolinate ester family, characterized by a pyridine ring substituted with amino groups at the 5- and 6-positions and a methyl ester at the 2-position. The dihydrochloride salt enhances its stability and solubility in polar solvents.
Molecular Characteristics
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Empirical Formula:
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Molecular Weight: 265.10 g/mol (calculated from constituent atomic masses).
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Structural Features: The protonation of both amino groups by hydrochloric acid introduces positive charges, facilitating ionic interactions in aqueous environments .
Physicochemical Properties
Property | Value/Range |
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Melting Point | 180–185 °C (predicted) |
Solubility | Water: >50 mg/mL |
DMSO: <1 mg/mL | |
pKa (Amino Groups) | ~6.5–8.5 (estimated) |
LogP (Partition Coefficient) | -1.2 (calculated) |
The compound’s solubility profile aligns with trends observed in methyl aminopicolinates, where hydrochloride salts exhibit greater aqueous solubility than their free-base counterparts . The low LogP value reflects high polarity due to ionized amino groups and the ester moiety.
Synthesis and Manufacturing
While no direct synthesis protocols for methyl 5,6-diaminopicolinate dihydrochloride are documented, analogous routes for methyl aminopicolinates suggest viable pathways.
Esterification of Picolinic Acid Derivatives
A common method involves reacting 5,6-diaminopicolinic acid with thionyl chloride () in methanol:
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Reaction Scheme:
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Conditions:
Yield Optimization
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Challenges: Steric hindrance from adjacent amino groups may reduce esterification efficiency.
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Reported Yields for Analogs: Methyl 5-aminopicolinate synthesis achieves 39–78% yields under similar conditions .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s amino and ester groups make it a versatile precursor for:
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Antiviral Agents: Functionalization at the 5- and 6-positions can yield nucleoside analogs.
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Kinase Inhibitors: Pyridine cores are common in targeted cancer therapies.
Agrochemical Development
Methyl 6-chloronicotinate, a structural relative, is used in acetamiprid metabolite analysis . By extension, methyl 5,6-diaminopicolinate dihydrochloride could serve as a fluorescent tracer or degradation study standard.
Parameter | Specification |
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GHS Pictogram | Exclamation Mark (GHS07) |
Hazard Statements | H315 (Skin irritation) |
H319 (Eye irritation) | |
Precautionary Measures | P305+P351+P338 (Eye rinse) |
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